KRASG12D-IN-3-d3 is a novel small-molecule inhibitor specifically designed to target the KRAS G12D mutant protein, which is associated with various cancers. This compound is part of a broader effort to develop selective inhibitors that can effectively disrupt the oncogenic signaling pathways activated by KRAS mutations. The compound's molecular formula is C31H27D3ClF6N7O, with a molecular weight of 685.08 g/mol. It is identified by its Chemical Abstracts Service number 3033638-69-3 and has been characterized using various chemical and biological assays to assess its efficacy and selectivity against the KRAS G12D variant.
KRASG12D-IN-3-d3 was synthesized as part of research efforts aimed at developing targeted therapies for KRAS-driven cancers. The compound belongs to a class of non-covalent inhibitors that interact with the KRAS protein, particularly focusing on the G12D mutation, which occurs in approximately 30% of human cancers. This mutation alters the protein's conformation and enhances its affinity for guanosine triphosphate, leading to uncontrolled cell proliferation.
The synthesis of KRASG12D-IN-3-d3 involves several key steps, primarily utilizing structure-based drug design principles. The initial phase includes the identification of lead compounds through high-throughput screening or virtual screening methods based on pharmacophore models derived from crystallographic data of the KRAS G12D protein.
The synthetic route typically includes:
Detailed experimental procedures can be found in supporting information from relevant studies, including the use of specific solvents and reagents during synthesis .
The molecular structure of KRASG12D-IN-3-d3 features a complex arrangement that includes multiple functional groups designed for optimal interaction with the KRAS G12D protein. Key structural components include:
Crystallographic studies have revealed interactions between the compound and specific residues in the KRAS G12D active site, particularly a salt bridge formation with the Asp12 residue, which is crucial for its inhibitory activity .
KRASG12D-IN-3-d3 undergoes specific chemical reactions that facilitate its binding to the target protein:
These interactions have been characterized using techniques such as isothermal titration calorimetry and X-ray crystallography to elucidate binding affinities and mechanisms .
The mechanism by which KRASG12D-IN-3-d3 exerts its effects involves:
Studies have shown that this selective inhibition can lead to reduced cell proliferation in cancer models driven by KRAS mutations .
KRASG12D-IN-3-d3 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm these properties .
KRASG12D-IN-3-d3 has significant potential applications in cancer research and therapy:
The ongoing research into this compound aims to refine its efficacy further and explore combination therapies that could enhance treatment outcomes for patients with challenging oncogenic mutations .
KRASG12D-IN-3-d3 achieves high-affinity inhibition through non-covalent interactions with the KRASG12D mutant protein, distinguishing it from covalent inhibitors like those targeting KRASG12C. This compound binds the switch-II pocket (SIIP) of GDP-bound KRASG12D with a dissociation constant (KD) of 0.2 pM, leveraging hydrogen bonding with Asp12 and hydrophobic contacts with residues such as Leu68 and Gln99 [8]. Unlike KRASG12C inhibitors (e.g., sotorasib), KRASG12D-IN-3-d3 lacks a reactive electrophile, instead relying on enthalpy-driven binding to stabilize the inactive state [8] [9].
Table 1: Binding Parameters of KRASG12D-IN-3-d3
| Target | KD (pM) | ΔG (kcal/mol) | Binding Interface Residues |
|---|---|---|---|
| KRASG12D (GDP-bound) | 0.2 | -14.2 | Asp12, Leu68, Gln99, His95 |
| KRASWT | 34.0 | -10.1 | n/a |
| KRASG12C | 28.5 | -10.3 | n/a |
The compound induces allosteric occlusion of the switch-I (SW-I) and switch-II (SW-II) domains, which are critical for effector protein binding. Molecular dynamics simulations reveal that KRASG12D-IN-3-d3 stabilizes a closed conformation of SW-I (residues 30–40) and SW-II (residues 60–76), reducing their flexibility by 70% compared to unbound KRASG12D [8]. This conformation disrupts:
Isothermal titration calorimetry (ITC) studies demonstrate that KRASG12D-IN-3-d3 binding is driven by a favorable enthalpy change (ΔH = -18.7 kcal/mol), counterbalanced by an unfavorable entropy component (-TΔS = +4.5 kcal/mol) [8]. This enthalpy-entropy compensation arises from:
Table 2: Thermodynamic Parameters of KRASG12D-IN-3-d3 Binding
| Parameter | Value | Molecular Determinant |
|---|---|---|
| ΔH (kcal/mol) | -18.7 | Hydrogen bonds with Asp12/Gln99 |
| -TΔS (kcal/mol) | +4.5 | Entropy loss from water displacement |
| ΔG (kcal/mol) | -14.2 | Net binding free energy |
| KD (pM) | 0.2 | Affinity constant |
KRASG12D-IN-3-d3 exhibits pathway-selective inhibition, preferentially suppressing MAPK signaling over PI3K-AKT-mTOR cascades. In KRASG12D-mutant NSCLC cell lines:
Table 3: Pathway Inhibition Profiles in KRASG12D-Mutant Cells
| Signaling Pathway | Key Phosphoprotein | Reduction at 48h (%) | IC50 (nM) |
|---|---|---|---|
| MAPK | p-ERK | 85 | 2 |
| PI3K-AKT | p-AKT | 30 | 50 |
| mTOR | p-S6K | 25 | 75 |
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